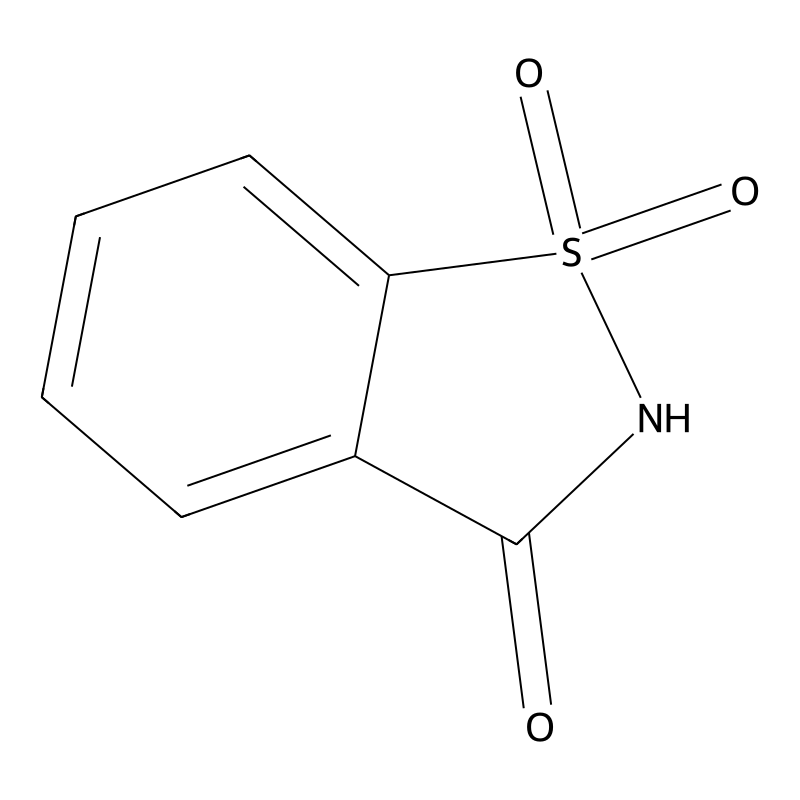

Saccharin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

1 G SOL IN 2.6 ML WATER, 4.7 ML ALC /CALCIUM SALT/.

FREELY SOL IN WATER. /AMMONIUM SALT/

Slightly soluble in benzene, ethyl ether, chloroform; soluble in acetone, ethanol

Slightly soluble in deuterated dimethylsulfoxide

1 g dissolves 31 mL alcohol, 12 mL acetone, and in about 50 mL glycerol; freely soluble in solution of alkali carbonates; slightly soluble in chloroform, ether

Soluble in amyl acetate, ethyl acetate

For more Solubility (Complete) data for SACCHARIN (7 total), please visit the HSDB record page.

4 mg/mL at 25 °C

Synonyms

Canonical SMILES

Saccharin (CAS 81-07-2) is a high-intensity, non-nutritive sweetening agent and a critical industrial processing additive. In its acid form, it is a white crystalline solid characterized by high thermal stability and low aqueous solubility. While widely known as the oldest artificial sweetener, its non-food applications, particularly as a grain refiner and brightener in nickel electroplating baths, represent a significant area of industrial consumption where its specific chemical properties are paramount. The choice between saccharin and its highly soluble salt forms, or other classes of sweeteners, is a critical procurement decision driven by specific application requirements such as process temperature, formulation pH, and required function.

Selection Fit

References

- [1] Vertex AI Search Result 1, sourced from vertexaisearch.cloud.google.com

- [2] Saccharin. In: Wikipedia. ; 2024.

- [12] Vertex AI Search Result 12, sourced from vertexaisearch.cloud.google.com

- [15] Field-Selective Adsorption of Saccharin on Nickel: Mechanistic DFT Insights into Solvation, Protonation, and Coating Morphology. arXiv.

- [20] Saccharin. In: Encyclopædia Britannica. ; 2024.

Substituting Saccharin (acid form) with its salts (e.g., sodium saccharin) or other sweeteners like aspartame is often unfeasible due to profound differences in physical and chemical properties. The acid form's poor water solubility makes it unsuitable for many aqueous formulations where sodium saccharin excels. Conversely, in non-food industrial processes like nickel electroplating, saccharin acts as an essential brightener and stress reducer, a function not performed by other sweeteners such as aspartame or sucralose. Furthermore, its superior thermal stability compared to heat-labile sweeteners like aspartame makes it the only viable option for applications involving high-temperature processing, such as baking or pasteurization.

Substitution Risk

References

- [1] Vertex AI Search Result 1, sourced from vertexaisearch.cloud.google.com

- [2] Saccharin. In: Wikipedia. ; 2024.

- [3] Vertex AI Search Result 3, sourced from vertexaisearch.cloud.google.com

- [4] Vertex AI Search Result 4, sourced from vertexaisearch.cloud.google.com

- [12] Vertex AI Search Result 12, sourced from vertexaisearch.cloud.google.com

- [19] Vertex AI Search Result 19, sourced from vertexaisearch.cloud.google.com

- [25] Aspartame. GreenFacts. Accessed May 15, 2026.

Solubility and Handling: Drastic Difference Between Acid and Salt Forms

Saccharin in its acid form (CAS 81-07-2) is poorly water-soluble, with a reported solubility of approximately 1 g per 290 mL (or ~3.45 g/L). In stark contrast, its sodium salt is highly soluble, with a solubility of 0.67 g/mL (670 g/L). This ~190-fold difference in aqueous solubility is a primary differentiator for procurement. The acid form is preferred for non-aqueous systems or when its low pKa of ~1.6 is functionally required, while the sodium salt is the default for most aqueous food, beverage, and pharmaceutical applications.

| Evidence Dimension | Solubility in Water at Room Temperature |

| Target Compound Data | 1 g / 290 mL (~3.45 g/L) |

| Comparator Or Baseline | Sodium Saccharin: 0.67 g/mL (670 g/L) |

| Quantified Difference | ~194-fold lower solubility than its sodium salt |

| Conditions | Aqueous solution at room temperature. |

This dictates the choice between the acid and salt forms based on the solvent system (aqueous vs. non-aqueous) and pH requirements of the final formulation.

Thermal Stability: Superior Performance in High-Temperature Processing vs. Aspartame

Saccharin demonstrates excellent thermal stability, with a high melting point of 228.8–229.7 °C and stability in processing at temperatures up to 150 °C. This contrasts sharply with aspartame, which is known to be heat-labile. In aqueous solutions, aspartame's stability is highly dependent on pH and temperature; at pH 7, its half-life is only a few days at room temperature, and it degrades progressively at temperatures from 30 to 80 °C. Studies show significant aspartame loss (e.g., 13.2% loss at 90°C for 30 min) under conditions where saccharin remains stable, making saccharin a more robust choice for baked goods, pasteurized beverages, and other heat-treated products.

| Evidence Dimension | Thermal Decomposition/Stability |

| Target Compound Data | Stable up to 150°C; Melts at ~229°C |

| Comparator Or Baseline | Aspartame: Unstable at high temperatures; degrades at 30-80°C in solution, limiting use in cooking/baking. |

| Quantified Difference | Saccharin withstands high-temperature processing (baking, pasteurization) while aspartame degrades significantly. |

| Conditions | Food processing, aqueous solutions, heating. |

For any application requiring heat treatment above room temperature, saccharin provides process reliability and shelf stability that aspartame cannot.

Industrial Application Fit: Essential Performance in Nickel Electroplating

In nickel electroplating, saccharin is a widely used additive that functions as a grain refiner and a stress reducer. Its addition to the plating bath changes the internal stress of the nickel deposit from tensile to compressive, which is critical for preventing cracks and delamination in coatings. The presence of saccharin leads to the formation of fine-grained, compact, and bright nickel deposits. For example, the addition of 5-10 g/L of saccharin to a Watts nickel bath can reduce the crystallite size of the nickel deposit to as low as 35 nm and significantly increase hardness to values like 593 HV. This function is highly specific, and common sweeteners like aspartame or sucralose are not used as substitutes in this industrial process.

| Evidence Dimension | Effect on Nickel Electrodeposit Properties |

| Target Compound Data | Acts as a grain refiner (reduces size to ~35 nm), increases hardness, and converts internal stress from tensile to compressive. |

| Comparator Or Baseline | Plating bath without saccharin: Larger grain size, lower hardness, and tensile stress. |

| Quantified Difference | Changes internal stress from tensile to compressive; reduces grain size and increases deposit hardness. |

| Conditions | Nickel electroplating bath (e.g., Watts nickel solution). |

For buyers in the metal finishing and electronics industries, saccharin is a critical process chemical with no viable substitute among other sweeteners, procured for its electrochemical properties, not its taste.

Additive for Bright and Low-Stress Nickel Electroplating

Saccharin is the specified material for producing bright, fine-grained nickel coatings with low internal stress. Its ability to shift the deposit's stress from tensile to compressive is critical for manufacturing durable and crack-free functional and decorative coatings in the automotive, electronics, and aerospace industries.

Sweetener for High-Temperature Processed Foods and Beverages

Due to its exceptional thermal stability compared to alternatives like aspartame, saccharin is the appropriate choice for sweetening products that undergo baking, pasteurization, or long-term heat exposure during storage. This ensures consistent sweetness in the final product without degradation.

Formulating Non-Aqueous Systems or as an Acidic Catalyst

The poor aqueous solubility and acidic nature (pKa ~1.6) of the free-acid form of saccharin make it suitable for applications in non-aqueous solvents or where a solid, slowly-dissolving acid is required. This contrasts with its sodium salt, which is designed for high solubility in aqueous media.

Component in Blended Sweeteners for Improved Taste Profile

Saccharin is often blended with other sweeteners, such as cyclamate or aspartame. In these formulations, saccharin's stability can compensate for the shorter shelf-life of less stable partners like aspartame, while the blend helps mask the characteristic bitter or metallic aftertaste of saccharin alone.

Application Fit

References

- [1] Vertex AI Search Result 1, sourced from vertexaisearch.cloud.google.com

- [2] Saccharin. In: Wikipedia. ; 2024.

- [19] Vertex AI Search Result 19, sourced from vertexaisearch.cloud.google.com

- [29] Effect of Saccharin on the Process and Properties of Nickel Electrodeposition from Sulfate Electrolyte. Graphy Publications.

Physical Description

Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992)

White solid; [CAMEO]

Solid

Color/Form

Needles from acetone; prisms from alcohol; leaflets from water

White, crystalline powder

White crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Sublimes

Heavy Atom Count

Taste

Bitter, metallic aftertaste

Density

0.828 g/cu cm at 25 °C

LogP

0.91

log Kow = 0.91

Odor

Decomposition

Melting Point

greater than 572 °F (Decomposes) (NTP, 1992)

228 °C decomposes

224 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 417 of 432 companies (only ~ 3.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Classes

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Impurities

Other CAS

128-44-9

6381-61-9

Absorption Distribution and Excretion

Three groups of five men were given sodium saccharin in single oral doses of 50, 150 or 333 mg/60 kg bw. Peak plasma concentrations occurred between 30 and 60 min after dosing, and 60 and 76% was excreted unchanged in urine at 6 and 24 h, respectively. /Sodium saccharin/

IN 3 VOLUNTEERS, 85-92% OF DOSES OF 1 G 3(14)C-SACCHARIN ADMIN ORALLY FOR 21 DAYS WAS EXCRETED UNCHANGED IN THE URINE WITHIN 24 HR; NO METABOLITES WERE FOUND. WITHIN 48 HR, 92.3% OF A DOSE OF 500 MG (14)C-SACCHARIN WAS EXCRETED IN THE URINE & 5.8% IN THE FECES.

After administration of 1-g doses of soluble (sodium) saccharin [form not specified] to three men, saccharin was excreted in the urine quantitatively unchanged by two of the subjects within 48 hr. In a subsequent experiment involving six subjects, none excreted the dose quantitatively within 72 hr, but no metabolism of saccharin was detected. /Sodium saccharin/

For more Absorption, Distribution and Excretion (Complete) data for SACCHARIN (13 total), please visit the HSDB record page.

Metabolism Metabolites

YIELDS IN MONKEYS SULFAMOYLBENZOIC ACID & O-SULFOBENZOIC ACID. /FROM TABLE/

EXPOSURE OF MALE CHARLES RIVER CDI RATS TO 5% SACCHARIN DIET IN UTERO & THROUGHOUT WEANING, DID NOT INDUCE DETECTABLE METABOLISM. NO METABOLITES WERE DETECTED IN URINE OF NORMAL RATS GIVEN TRACER DOSE. PRETREATMENT WITH 3-METHYLCHOLANTHRENE DID NOT INDUCE SACCHARIN METABOLISM.

One female and two male volunteers excreted 85-92% of a dose of 1g (3-14)C- saccharin unchanged in the urine within 24 hr, before or after taking 1 g saccharin daily for 21 days; no metabolites were found.

Within 48 h, 92% of a dose of 500 mg [14C]saccharin taken by six male volunteers was excreted in the urine and 5.8% in the faeces. Analysis of urine and feces by highperformance liquid chromatography and thin-layer chromatography revealed only unmetabolized saccharin.

Associated Chemicals

Calcium saccharin;6485-34-3

Wikipedia

Biological Half Life

Six women with an average oral daily intake of 100-300 mg saccharin (form not specified) had maximum plasma concentrations after 0.5-1 hr and an elimination half-life of 7.5 hr.

Use Classification

Food Additives -> SWEETENER; -> JECFA Functional Classes

Cosmetics -> Masking; Oral care

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

In the United States, the Maumee process is used. This starts from either anthranilic acid or its methyl ester, which can be obtained from phthalic acid anhydride. With sodium nitrite, anthranilic acid forms a diazonium compound, which is reacted with sulfur dioxide or sulfites, and chlorinated to 2-chlorosulfonylbenzoic acid methyl ester. In the presence of ammonia, this ester yields the respective amide, from which, after de-esterification, saccharin is obtained. Reaction with sodium hydroxide or calcium hydroxide forms the respective saccharin salts.

Saccharin is dissolved in an equimolar quantity of aqueous sodium hydroxide, and the solution is concentrated to crystallization. /Saccharin sodium/

Saccharin is reacted with a semimolar quantity of calcium hydroxide in aqueous medium, and the resulting solution is concentrated to crystallization. /Saccharin calcium/

A mixture of toluenesulfonic acids is converted into the sodium salt then distilled with phosphorus trichloride and chlorine to obtain the o-toluene sulfonyl chloride which, by means of ammonia, is converted into o-toluenesulfamide. This is oxidized with permanganate, treated with acid, and saccharin crystallized out.

General Manufacturing Information

Adhesive Manufacturing

1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide: ACTIVE

In 1977, the FDA proposed a ban on saccharin because of the discovery of bladder tumors in some male rats fed with high doses of saccharin. Because no other nonnutritive sweetener was available at that time, the proposed ban faced strong opposition. Legislation to stay the ban has been passed in the U.S. Congress periodically. In December, 1991, the FDA withdrew its proposed ban. All saccharin-containing packaged products were required to carry a warning label indicating that saccharin has been determined to cause cancer in laboratory animals. In 2001, the warning label requirement was lifted by the Congress. In 2003, saccharin was delisted from California Proposition 65 (the so-called carcinogen list).

Industrial grade sodium saccharin is reportedly used as a brightener in nickel-plating baths, as an antistatic agent in plastics and textiles, as a polymer modifier and accelerator in photosensitive dispersions, and as a light fastness aid in nylon dyes. /Sodium saccharin/

Compared with dilute sucrose solutions, the sweetness intensity of saccharin is about 550, whereas the values for its salts are about 450. At medium or elevated use levels, saccharin sweetness is accompanied by a metallic or bitter aftertaste. Several masking agents for this side-taste have been suggested, and sweetener blends, especially a blend of 1 part sodium saccharin to 9 - 10 parts sodium cyclamate, are often used.

Analytic Laboratory Methods

Method: AOAC 941.10; Procedure: qualitative test (organoleptic test, phenol-sulfuric acid test); Analyte: saccharin; Matrix: foods; Detection Limit: not provided.

Method: AOAC 973.29; Procedure: gravimetric method; Analyte: saccharin; Matrix: food; Detection Limit: not provided.

Method: AOAC 980.18; Procedure: differential pulse polarographic method; Analyte: saccharin; Matrix: food; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for SACCHARIN (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Interactions

Since both sodium L-ascorbate and sodium saccharin promote two-stage bladder carcinogenesis in rats, synergism of the two chemicals was investigated with special reference to the role of urinary pH and sodium+ concentration. Male F344 rats were given 0.05% N-butyl-N-(4-hydroxybutyl)nitrosamine in the drinking water for 4 wk and then treated with basal diet containing 5% sodium saccharin, 5% sodium L-ascorbate, 5% sodium saccharin plus 5% sodium L-ascorbate, 5% L-ascorbic acid, 5% sodium saccharin plus 5% L-ascorbic acid, or no added chemical for 32 wk. Treatment with sodium saccharin or sodium L-ascorbate alone significantly increased the induction of neoplastic and preneoplastic lesions of the bladder. Sodium saccharin plus sodium L-ascorbate also induced these bladder lesions significantly when compared with the controls, and the number of lesions was greater than the sum of the lesions in the group treated with sodium saccharin alone or sodium L-ascorbate alone. In contrast, the induction of carcinomas and papillomas in rats treated with sodium saccharin plus sodium L-ascorbate produced an elevation of urinary pH and sodium+ concentrations, although the increases were not different from those in rats fed sodium saccharin or sodium L-ascorbate alone. Sodium saccharin plus L-ascorbic acid, however, did not cause elevation of urinary pH, although it increased urinary sodium+ concentration. Thus, the bladder carcinogenesis promotion by sodium saccharin was synergized by sodium L-ascorbate and inhibited by L-ascorbic acid. This modulation was associated with changes of urinary pH and Na+ concentration. /Sodium saccharin/

CHRONIC RAT FEEDING STUDIES WERE CONDUCTED ON A 10:1 CYCLAMATE/SACCHARIN MIXT. THE TEST MIXT WAS FED AT DIETARY LEVELS DESIGNED TO FURNISH 500, 1120, & 2500 MG/KG TO GROUPS OF 35 MALE & 45 FEMALE RATS. THE ONLY POS FINDING WHICH PROVED TO HAVE CRUCIAL SIGNIFICANCE WAS THE OCCURRENCE OF PAPILLARY CARCINOMAS IN THE BLADDERS OF 12 OF THE 70 RATS FED THE MAX DIETARY LEVEL OF THE MIXT (EQUIV TO ABOUT 2500 MG/KG) FOR PERIODS RANGING FROM 78 TO 105 WK.

N-METHYL-N-NITROSOUREA WAS USED AS INITIATING CARCINOGEN AND GREATLY INCR YIELD OF BLADDER CANCERS IN SACCHARIN TREATED RATS. SACCHARIN IS A WEAK INITIATOR BUT A POWERFUL PROMOTER OF CARCINOGENESIS IN THE RAT BLADDER.

For more Interactions (Complete) data for SACCHARIN (15 total), please visit the HSDB record page.

Motivational factors controlling flavor preference learning and performance: Effects of preexposure with nutritive and nonnutritive sweeteners

Marta Gil, Isabel de Brugada, Geoffrey HallPMID: 34284086 DOI: 10.1016/j.beproc.2021.104462

Abstract

In three experiments thirsty rats were given exposure to a sweet solution (saccharin in some experiments, sucrose in others) prior to consuming a compound of the sweet substance and almond flavoring. Preference for that flavor, in a choice test of almond vs. water, was then assessed. In some cases the rats were hungry, in others they were not. When the sweetener used was saccharin, preexposure reduced the magnitude of the preference obtained on test in both hungry and nonhungry rats. When the sweetener was sucrose, preexposure had this effect only when the rats were hungry. The effects produced after preexposure to saccharin are interpreted as being the result of habituation to its sensory features that reduces the ability of these features to engage in subsequent learning. These effects will occur whether the animal is hungry or not. The results for sucrose are interpreted in terms of the fact that it possesses both sensory and nutritional properties, the role of the latter being dependent on the motivational state of subject. It is suggested that the sensory features of sucrose do not undergo habituation, but that an effect of preexposure can be obtained in hungry rats when the source of the learned preference will depend on learning about the nutritive consequences of the sucrose.Alteration of unfolded protein responses and autophagy signaling represented the molecular basis underlying saccharin toxicity to Drosophila (Diptera: Drosophilidae)

Angelina F Osabutey, A-Young Kim, Bo Yoon Seo, Linh Xuan Mai, Young Ho KohPMID: 34212404 DOI: 10.1002/arch.21826

Abstract

The purpose of this study was to develop a new control method for Drosophila using saccharin sodium dihydrate (saccharin), an artificial sweetener that is safe for humans and the environment, and to elucidate its mode of action. In this study, we confirmed that saccharin can dose-dependently inhibit the development of or kill vinegar flies (VFs) and spotted wing Drosophila (SWDs). In addition, we found that low concentrations of saccharin induced a similar effect as starvation in Drosophila, whereas high concentrations of saccharin induced changes in the unfolded protein response (UPR) and autophagy signaling that were unlike starvation and inhibited development or killed the VF and the SWD by performing real-time quantitative polymerase chain reaction analyses. Spinosad is a widely used plant protection agent for SWD control. When saccharin was cotreated with 0.25-1.0 ppm spinosad, an additive insecticidal activity was observed only at high concentrations of saccharin. However, when saccharin was cotreated with 2.0 ppm spinosad, an additive insecticidal activity was observed at low concentrations of saccharin. Taken together, alteration of UPR and autophagy signaling represented the molecular basis underlying saccharin toxicity to Drosophila and concurrent spraying of an insecticide with saccharin could enhance the insecticidal activities.Saccharin and Sucralose Protect the Glomerular Microvasculature In Vitro against VEGF-Induced Permeability

Emmanuella Enuwosa, Lata Gautam, Linda King, Havovi ChichgerPMID: 34444906 DOI: 10.3390/nu13082746

Abstract

Diabetic kidney disease (DKD) has become a global health concern, with about 40% of people living with type 1 and type 2 diabetes mellitus developing DKD. Upregulation of vascular endothelial growth factor (VEGF) in the kidney is a significant pathology of DKD associated with increased glomerular vascular permeability. To date, however, current anti-VEGF therapies have demonstrated limited success in treating DKD. Recent studies have shown that artificial sweeteners exhibit anti-VEGF potential. The aim of this study was therefore to assess the effects of aspartame, saccharin, and sucralose on VEGF-induced leak using an in vitro model of the glomerular endothelium. Saccharin and sucralose but not aspartame protected against VEGF-induced permeability. Whilst the sweeteners had no effect on traditional VEGF signalling, GC-MS analysis demonstrated that the sweetener sucralose was not able to enter the glomerular endothelial cell to exert the protective effect. Chemical and molecular inhibition studies demonstrated that sweetener-mediated protection of the glomerular endothelium against VEGF is dependent on the sweet taste receptor, T1R3. These studies demonstrate the potential for sweeteners to exert a protective effect against VEGF-induced increased permeability to maintain a healthy endothelium and protect against vascular leak in the glomerulus in settings of DKD.Effects of various polysaccharides (alginate, carrageenan, gums, chitosan) and their combination with prebiotic saccharides (resistant starch, lactosucrose, lactulose) on the encapsulation of probiotic bacteria Lactobacillus casei 01 strain

Linh Phuong Ta, Erika Bujna, Otilia Antal, Márta Ladányi, Réka Juhász, Anett Szécsi, Szilárd Kun, Surya Sudheer, Vijai Kumar Gupta, Quang Duc NguyenPMID: 33932423 DOI: 10.1016/j.ijbiomac.2021.04.170

Abstract

The probiotics are extremely sensitive to various environmental factors, which imposes limitation on their health and functional effectiveness. Thus, development of delivery system for protection of viable cells while passing through different stages of the human digestion system is key factor in application of probiotic products. In our study, the effects of several polysaccharides such as alginate, κ-carrageenan, locust bean gum, gellan gum, xanthan gum and their combination with various prebiotic components (resistant starch, lactulose, lactosucrose) on encapsulation of probiotic Lactobacillus casei 01 strain were studied. Both regular and unregular beads with size distributions from 2 mm up to 5 mm were obtained. The encapsulation efficiencies varied from 64.4% up to 79%. Based on the texture's profiles, the capsules can be grouped into 5 clusters with squared Euclidean distance 3.5. Meanwhile, the starch-alginate and the lactosucrose LS55L - alginate beads were found to be the most stable and to have massive textural properties, whereas the gellan gum - xanthan gum and the chitosan coated alginate beads emerged as the softest. Encapsulation significantly improved the degree of gastric tolerance of probiotic cells even in the presence of pepsin. The INFOGEST in vitro digestion protocol was adapted to investigate the protection effects of different capsules. The highest survival (with loss rate of lower than 1 log CFU/g) was observed in the case of the cells encapsulated in starch-alginate beads. Moreover, the alginate microcapsules combined with lactosucrose LS55L also provided very promising shield for probiotics from the low pH of gastric conditions. Our findings suggest that incorporation of prebiotics into alginate-base encapsulation would be good idea in development of micro delivery systems that helps the survival of probiotics and their delivery to the target sites of action in human body.Fullerenol as a water-soluble MALDI-MS matrix for rapid analysis of small molecules and efficient quantification of saccharin sodium in foods

Xiao-Pan Liu, Wen-Qian Sun, Tong-Xin Liu, Bing-Bing Liu, Chang-Po ChenPMID: 34130205 DOI: 10.1016/j.jchromb.2021.122819

Abstract

Due to the strong background interferences in the low-mass region and poor reproducibility of conventional organic matrices, it is of great importance to develop a novel matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) to qualitatively and quantitatively analyze small molecules. In this work, water-soluble fullerenol C(OH)

was selected as a MALDI matrix for the analysis of low-molecular-weight compounds in consideration of optical absorption property, water solubility and stability. Compared with the traditional matrices, fullerenol demonstrated lower background interference and stronger peak intensity. In addition, the hydrophilic fullerenol could avoid the heterogeneous crystallization in sample preparation, increase the reproducibility and sensitivity of MALDI-MS, and ameliorate quantitative analysis of small molecules. With saccharin as model analyte, quantitative analysis was carried out using fullerenol as matrix. The results demonstrated satisfying reproducibility and good tolerance to salt. The limit-of-detection of the quantitative analysis was as low as 4 pmol, and the linear range is 1-100 μg mL

with R

greater than 0.99. The analytical results also showed excellent precision and accuracy, low matrix effect and good recovery rate. Fullerenol as a potential matrix was further validated in the quantification of saccharin sodium in different real food samples, such as nuts and drinks. This work not only confirms the potential of fullerenol for the quantitative analysis in food field, but also provides a new technique for rapid analysis of small molecules.

Sweet-Tasting Ionic Conjugates of Local Anesthetics and Vasoconstrictors

John K Neubert, Alexander A Oliferenko, Polina V Oliferenko, Sergey V Emets, David A Ostrov, Gary I Altschuler, Joe Calkins, Jay Wickersham, Robert Hromas, Iryna O LebedyevaPMID: 33673320 DOI: 10.3390/molecules26040983

Abstract

Local anesthetics are widely utilized in dentistry, cosmetology, and medicine. Local anesthesia is essential to providing a pain-free experience during dental and local surgeries as well as cosmetic procedures. However, the injection itself may produce discomfort and be a source of aversion. A novel approach toward the taste modulation of local anesthetics is proposed, in which the anesthetics of the "-caine" family serve as cations and are coupled with anionic sweeteners such as saccharinate and acesulfamate. Ionic conjugates of vasoconstrictor epinephrine such as epinephrine saccharinate and epinephrine acesulfamate have also been synthesized. Novel ionic conjugates were developed using anion exchange techniques. Reported compounds are sweet-tasting and are safe to use both topically and as injections.Probing the decision-making mechanisms underlying choice between drug and nondrug rewards in rats

Youna Vandaele, Magalie Lenoir, Caroline Vouillac-Mendoza, Karine Guillem, Serge H AhmedPMID: 33900196 DOI: 10.7554/eLife.64993

Abstract

Delineating the decision-making mechanisms underlying choice between drug and nondrug rewards remains a challenge. This study adopts an original approach to probe these mechanisms by comparing response latencies during sampling versus choice trials. While lengthening of latencies during choice is predicted in a deliberative choice model (DCM), the race-like response competition mechanism postulated by the Sequential choice model (SCM) predicts a shortening of latencies during choice compared to sampling. Here, we tested these predictions by conducting a retrospective analysis of cocaine-versus-saccharin choice experiments conducted in our laboratory. We found that rats engage deliberative decision-making mechanisms after limited training, but adopt a SCM-like response selection mechanism after more extended training, while their behavior is presumably habitual. Thus, the DCM and SCM may not be general models of choice, as initially formulated, but could be dynamically engaged to control choice behavior across early and extended training.Efficient sensing of saccharin through interference synthesis of gum ghatti capped silver nanoparticles

Shehala, Kirti Baranwal, Tulika Malviya, Lalit Mohan Dwivedi, Mani Prabha, Vandana SinghPMID: 34029584 DOI: 10.1016/j.ijbiomac.2021.05.124

Abstract

The presence of saccharin (SH) could be efficiently sensed (in the concentration range of 5 × 10M to 5 × 10

M) through the interference synthesis of gum ghatti (GG) capped silver nanoparticles (GGAgNps). The synthesis used sodium borohydride and gum ghatti (GG) as the reducing and capping agents respectively. The strong hydrogen-bonding recognition between GG and SH was responsible for the interference. The intensity of the SPR peak of GGAgNps was found linearly dependent on [SH]. The SH detection was further enhanced when combo capping comprising of GG and chitosan (Ch) (in 1:1 weight ratio) was used while the use of gum acacia (GA) in place of Ch (in combo) decreased the detection sensitivity. The combo polysaccharide solutions had non-Newtonian behaviour and shear thinning property like GG. The method was also applied for the successful detection of SH in commercially available real juice samples.

Recoverable Phospha-Michael Additions Catalyzed by a 4-

Eskedar Tessema, Vijayanath Elakkat, Chiao-Fan Chiu, Jing-Hung Zheng, Ka Long Chan, Chia-Rui Shen, Peng Zhang, Norman LuPMID: 33671544 DOI: 10.3390/molecules26041159

Abstract

Phospha-Michael addition, which is the addition reaction of a phosphorus-based nucleophile to an acceptor-substituted unsaturated bond, certainly represents one of the most versatile and powerful tools for the formation of P-C bonds, since many different electrophiles and P nucleophiles can be combined with each other. This offers the possibility to access many diversely functionalized products. In this work, two kinds of basic pyridine-based organo-catalysts were used to efficiently catalyze phospha-Michael addition reactions, the 4-,

-dimethylaminopyridinium saccharinate (DMAP·Hsac) salt and a fluorous long-chained pyridine (4-

-CH

OCH

-py, where

= C

F

). These catalysts have been synthesized and characterized by Lu's group. The phospha-Michael addition of diisopropyl, dimethyl or triethyl phosphites to α, β-unsaturated malonates in the presence of those catalysts showed very good reactivity with high yield at 80-100 °C in 1-4.5 h with high catalytic recovery and reusability. With regard to significant catalytic recovery, sometimes more than eight cycles were observed for DMAP·Hsac adduct by using non-polar solvents (e.g., ether) to precipitate out the catalyst. In the case of the fluorous long-chained pyridine, the thermomorphic method was used to efficiently recover the catalyst for eight cycles in all the reactions. Thus, the easy separation of the catalysts from the products revealed the outstanding efficacy of our systems. To our knowledge, these are good examples of the application of recoverable organo-catalysts to the DMAP·Hsac adduct by using non-polar solvent and a fluorous long-chained pyridine under the thermomorphic mode in phospha-Michael addition reactions.

Artificial Sweeteners Negatively Regulate Pathogenic Characteristics of Two Model Gut Bacteria,

Aparna Shil, Havovi ChichgerPMID: 34063332 DOI: 10.3390/ijms22105228

Abstract

Artificial sweeteners (AS) are synthetic sugar substitutes that are commonly consumed in the diet. Recent studies have indicated considerable health risks which links the consumption of AS with metabolic derangements and gut microbiota perturbations. Despite these studies, there is still limited data on how AS impacts the commensal microbiota to cause pathogenicity. The present study sought to investigate the role of commonly consumed AS on gut bacterial pathogenicity and gut epithelium-microbiota interactions, using models of microbiota (NCTC10418 and

ATCC19433) and the intestinal epithelium (Caco-2 cells). Model gut bacteria were exposed to different concentrations of the AS saccharin, sucralose, and aspartame, and their pathogenicity and changes in interactions with Caco-2 cells were measured using in vitro studies. Findings show that sweeteners differentially increase the ability of bacteria to form a biofilm. Co-culture with human intestinal epithelial cells shows an increase in the ability of model gut bacteria to adhere to, invade and kill the host epithelium. The pan-sweet taste inhibitor, zinc sulphate, effectively blocked these negative impacts. Since AS consumption in the diet continues to increase, understanding how this food additive affects gut microbiota and how these damaging effects can be ameliorated is vital.

Explore Compound Types